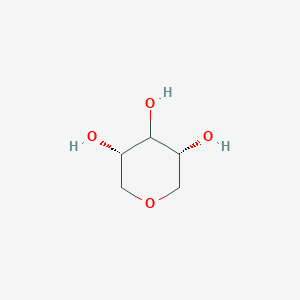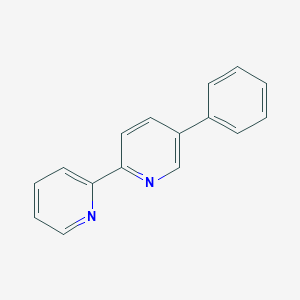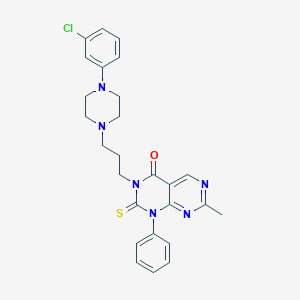
4-Chlorophenothiazin
Übersicht
Beschreibung
4-Chlorophenothiazine is a chemical compound with the molecular formula C12H8ClNS. It is a derivative of phenothiazine, where a chlorine atom is substituted at the fourth position of the phenothiazine ring system. This compound is known for its pale yellow solid form and is used as an intermediate in the preparation of various pharmaceuticals, particularly antipsychotic medications .
Wissenschaftliche Forschungsanwendungen
4-Chlorophenothiazine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenothiazine derivatives used in various chemical reactions and studies.
Biology: The compound is used in studies related to its biological activity, particularly its interactions with cellular components and its effects on biological systems.
Medicine: 4-Chlorophenothiazine is an intermediate in the synthesis of antipsychotic medications such as chlorpromazine and prochlorperazine, which are used to treat psychiatric disorders.
Wirkmechanismus
Target of Action
It’s structurally related to methylene blue (mb), a phenothiazine derivative, which has been shown to function as an alternative mitochondrial electron transfer carrier .
Mode of Action
4-Chlorophenothiazine, like other phenothiazine derivatives, is believed to interact with its targets by reducing mitochondrial superoxide production via alternative electron transfer that bypasses mitochondrial complexes I-III . This interaction mitigates reactive free radical production and provides neuroprotection against various forms of toxicity .
Biochemical Pathways
Phenothiazines, including 4-Chlorophenothiazine, have been reported to inhibit CaM-dependent enzymes in various intracellular biochemical pathways . They also participate in the P-glycoprotein phosphorylation process .
Result of Action
It’s known that phenothiazine derivatives can attenuate superoxide production by functioning as an alternative mitochondrial electron transfer carrier and as a regenerable antioxidant in mitochondria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorophenothiazine. For instance, a study showed enhanced biodegradation of 4-chlorophenol in an anaerobic system treated with Fe2O3 nanoparticles . This suggests that certain environmental conditions and additives can influence the action of 4-Chlorophenothiazine.
Biochemische Analyse
Biochemical Properties
4-Chlorophenothiazine is involved in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo S-oxidation, aromatic hydroxylation, and N-dealkylation
Cellular Effects
The effects of 4-Chlorophenothiazine on cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 4-Chlorophenothiazine are still being explored.
Molecular Mechanism
The molecular mechanism of action of 4-Chlorophenothiazine involves its interactions at the molecular level with various biomolecules. It is known to bind with certain enzymes, potentially leading to enzyme inhibition or activation . It may also cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenothiazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific details about the temporal effects of 4-Chlorophenothiazine are currently limited.
Dosage Effects in Animal Models
The effects of 4-Chlorophenothiazine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing the dosage effects of 4-Chlorophenothiazine in animal models are currently lacking.
Metabolic Pathways
4-Chlorophenothiazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels. The specific metabolic pathways that 4-Chlorophenothiazine is involved in are still being investigated.
Transport and Distribution
The transport and distribution of 4-Chlorophenothiazine within cells and tissues involve various transporters and binding proteins . It may also have effects on its localization or accumulation. Specific details about the transport and distribution of 4-Chlorophenothiazine are currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenothiazine typically involves the cyclization of m-chlorodiphenylamine with sulfur. The process begins with the addition of m-chlorodiphenylamine and sulfur in a reaction vessel, followed by heating to 70°C and the addition of iodine. The temperature is then increased to 120°C to facilitate the release of hydrogen sulfide under reduced pressure. The reaction mixture is further heated to 168-172°C and maintained at this temperature for 0.5 hours. After cooling, chlorobenzene and activated carbon are added, and the mixture is heated to reflux for 1 hour. The hot filtrate is then cooled to 15°C to induce crystallization, yielding 4-Chlorophenothiazine .
Industrial Production Methods: In industrial settings, the production of 4-Chlorophenothiazine follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade m-chlorodiphenylamine and sulfur, with careful control of reaction conditions to ensure high yield and purity. The intermediate products are often purified through recrystallization and filtration to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorophenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: A widely used antipsychotic medication with a similar structure but with a dimethylaminopropyl side chain.
Prochlorperazine: Another antipsychotic with a similar phenothiazine core but with different substituents.
Thioridazine: A phenothiazine derivative with a piperidine side chain, used as an antipsychotic.
Uniqueness of 4-Chlorophenothiazine: 4-Chlorophenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its chlorine substitution at the fourth position enhances its reactivity and allows for the synthesis of a variety of derivatives with potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-chloro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYBWLCZWTECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403905 | |
| Record name | 4-Chlorophenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7369-69-9 | |
| Record name | 4-Chloro-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I differentiate between the different isomers of chlorophenothiazine?
A1: [, ] Infrared (IR) and ultraviolet (UV) spectroscopy provide distinct spectral fingerprints for each of the four monochlorophenothiazine isomers (1-chlorophenothiazine, 2-chlorophenothiazine, 3-chlorophenothiazine, and 4-chlorophenothiazine). These spectroscopic techniques allow for rapid and positive identification of the isomers, even when present in mixtures.
Q2: Where can I find the IR and UV spectral data for 4-chlorophenothiazine?
A2: The paper "Identification of 1-, 2-, 3-, and 4-chlorophenothiazine isomers." [] presents and discusses the IR and UV spectral data for all four monochlorophenothiazine isomers, including 4-chlorophenothiazine. This data can be used as a reference for identification purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)



![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)





